molecular formula C11H14ClN3O B1419897 1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone CAS No. 1244949-62-9

1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone

Cat. No.: B1419897
CAS No.: 1244949-62-9
M. Wt: 239.7 g/mol
InChI Key: DXBMAOBZMVEWQX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone involves several steps. One common method includes the reaction of 2-chloro-4-(cyclopentylamino)pyrimidine with ethanone under specific conditions . The reaction typically requires a catalyst and is carried out at room temperature. Industrial production methods may involve more complex processes to ensure high purity and yield .

Chemical Reactions Analysis

1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets. In the context of its role as an impurity in Palbociclib, it may interact with cyclin-dependent kinases, affecting their activity and pathways involved in cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

IUPAC Name

1-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c1-7(16)9-6-13-11(12)15-10(9)14-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBMAOBZMVEWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(N=C1NC2CCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501205236
Record name 1-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244949-62-9
Record name 1-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1244949-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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